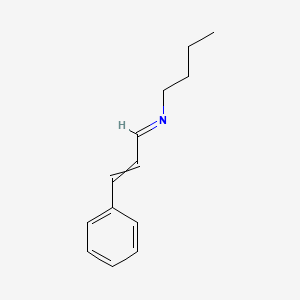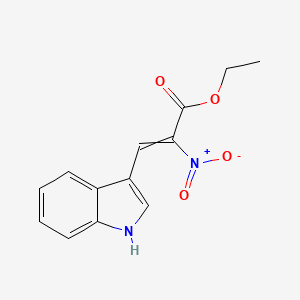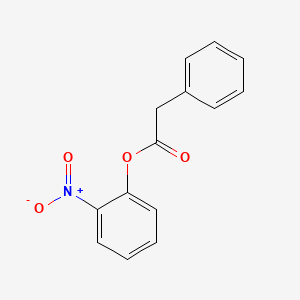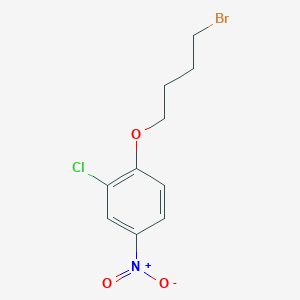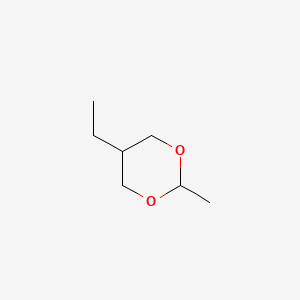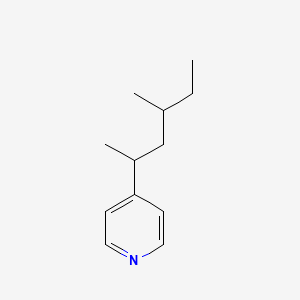![molecular formula C12H13NO B14703973 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- CAS No. 23694-49-7](/img/structure/B14703973.png)
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C11H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce functional groups at different positions on the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(4-methylphenyl)-: This compound has a similar structure but with a methyl group instead of a methoxy group. The presence of the methoxy group in 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can influence its reactivity and biological activity.
1H-Pyrrole, 1-(4-chlorophenyl)-: The chloro-substituted derivative may exhibit different chemical and biological properties due to the electron-withdrawing nature of the chlorine atom.
Eigenschaften
CAS-Nummer |
23694-49-7 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
KTEJFHVPVLTJLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


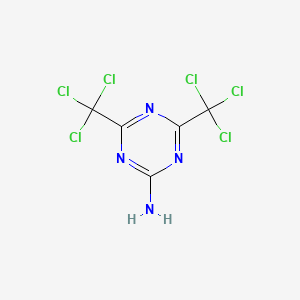
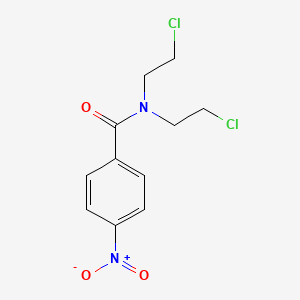
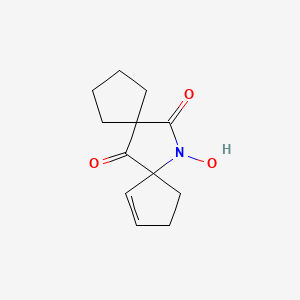

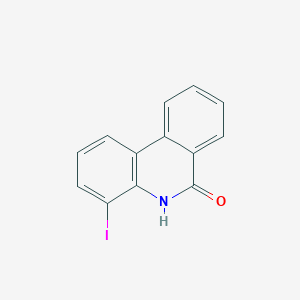
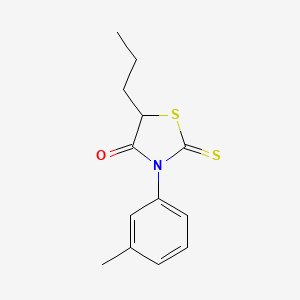
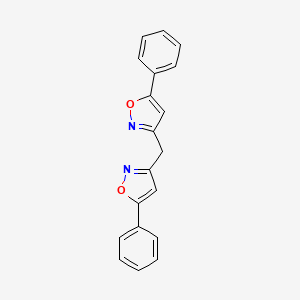
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
